Molecular Weight and Formula Differentiation vs. 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
The target compound 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (C7H13NO3S, MW 191.25) exhibits a lower molecular weight compared to its close analog 2-thia-8-azaspiro[4.5]decane 2,2-dioxide (C8H15NO2S, MW 189.28). While the difference is only ~2 Da, the replacement of a CH2 unit with an oxygen atom (8-oxa) in the target compound results in a more favorable polar surface area and hydrogen-bonding potential, which are crucial parameters for optimizing central nervous system (CNS) drug penetration and oral bioavailability . This subtle structural modification can lead to significant differences in pharmacokinetic profiles and target engagement, as observed in related spirocyclic drug candidates [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C7H13NO3S, MW 191.25 |
| Comparator Or Baseline | 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide (C8H15NO2S, MW 189.28) |
| Quantified Difference | MW difference: +1.97 Da; Formula difference: O vs. CH2 |
| Conditions | N/A (structural comparison) |
Why This Matters
For medicinal chemists optimizing lead compounds for CNS or oral drug properties, the lower molecular weight and increased hydrogen-bonding capacity of the target compound offer a distinct advantage over the comparator, potentially reducing attrition in early-stage drug discovery.
- [1] Rios, R. Chem. Soc. Rev., 2012, 41, 1060–1074. (General review on spirocyclic compounds in drug discovery). View Source
